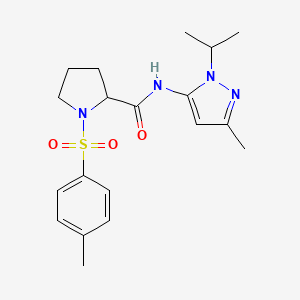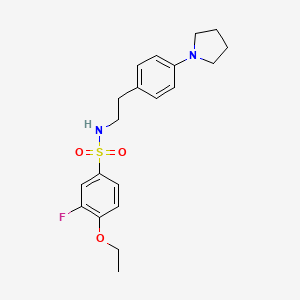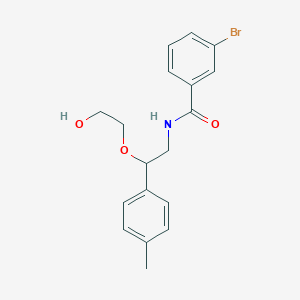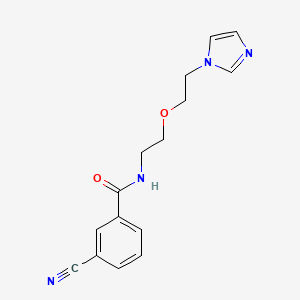
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide, also known as IPTP, is a relatively new compound in the field of medicinal chemistry. It is a pyrrolidine-based molecule that has shown promise in scientific research as a potential therapeutic agent. IPTP is known for its unique structure and mechanism of action, which makes it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide demonstrates significant potential in the study of molecular interactions, particularly as an antagonist for cannabinoid receptors. A notable study by Shim et al. (2002) delved into its interaction with the CB1 cannabinoid receptor, employing the AM1 molecular orbital method for conformational analysis. This research provides a deep understanding of the structural and energetic aspects of this compound, particularly its binding interactions and the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Synthesis and Antibacterial Activity
Another research area where this compound shows promise is in the synthesis of derivatives with antibacterial properties. Panda et al. (2011) reported on the synthesis of pyrazolopyridine derivatives and their screening against various bacterial strains. This study highlights its potential in developing novel antibacterial agents (Panda et al., 2011).
Antiallergic Applications
The compound's derivatives also show potential in antiallergic applications. Nohara et al. (1985) synthesized antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, exhibiting significant antiallergic activity. These findings open avenues for further research into its use in allergy treatments (Nohara et al., 1985).
Crystal Engineering and Pharmaceutical Co-crystals
In the field of crystal engineering and pharmaceutical co-crystals, Reddy et al. (2006) explored the novel carboxamide-pyridine N-oxide synthon, a concept that could potentially revolutionize the way pharmaceutical co-crystals are synthesized and designed (Reddy et al., 2006).
Pyrazole-Containing Synthetic Cannabinoids
Franz et al. (2017) investigated the pyrazole-containing synthetic cannabinoid 3,5-AB-CHMFUPPYCA, which has structural similarities to N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide. Their research focused on in vitro metabolism and thermal stability, contributing to the understanding of the metabolic pathways and stability of such compounds (Franz et al., 2017).
DNA Recognition and Gene Expression Control
Chavda et al. (2010) conducted research on polyamides containing pyrazole derivatives for targeting specific DNA sequences, emphasizing the compound's relevance in controlling gene expression and potential applications in treating diseases like cancer (Chavda et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-13(2)23-18(12-15(4)21-23)20-19(24)17-6-5-11-22(17)27(25,26)16-9-7-14(3)8-10-16/h7-10,12-13,17H,5-6,11H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLNGWBLQKLZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=NN3C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea](/img/no-structure.png)
![4-(5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2739499.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylbutanamide](/img/structure/B2739501.png)
![ethyl N-[(2E)-2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-3-oxobutanoyl]carbamate](/img/structure/B2739502.png)
![N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2739508.png)
![N-(3-hydroxypropyl)-4-[(1-oxo-2,6,7,8-tetrahydrocyclopenta[2,3]thieno[2,4-b]pyrimidin-3-yl)thio]butanamide](/img/structure/B2739509.png)

![1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2739511.png)
![N-(4-cyanophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2739513.png)
![6-benzyl-N-[3-(dimethylamino)propyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2739514.png)


![5-ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2739520.png)
